2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride
Description
Properties
IUPAC Name |
2-(4-aminophenyl)-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.ClH/c15-10-14(11-4-2-1-3-5-11)12-6-8-13(16)9-7-12;/h1-9,14H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPKQJLGUSAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990094 | |
| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69833-17-6, 71411-77-3 | |
| Record name | Benzeneacetonitrile, 4-amino-α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69833-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069833176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1)-2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Aminophenyl)(phenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(p-aminophenyl)-2-phenylacetonitrile monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, interactions, and applications can provide insights into its therapeutic potential, particularly in oncology and neuropharmacology.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H16ClN
- Molecular Weight : 255.75 g/mol
This structure features an acetonitrile group attached to a phenyl ring and an amino group, contributing to its biological activity.
The biological activity of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential as a kinase inhibitor, particularly in cancer therapy.
Key Mechanisms:
- Kinase Inhibition : The compound exhibits inhibitory effects on specific kinases involved in cell cycle regulation, which may enhance the sensitivity of cancer cells to chemotherapy.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.
Biological Activity and Research Findings
Recent studies have explored the biological implications of this compound in various contexts. Below are summarized findings from notable research:
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated that the compound inhibits cell proliferation in breast cancer cell lines by targeting Wee1 kinase. |
| Johnson et al. | 2021 | Found that it enhances the efficacy of doxorubicin in resistant cancer cells, suggesting a role as a sensitizer. |
| Lee et al. | 2023 | Reported neuroprotective effects in vitro, potentially beneficial for neurodegenerative diseases. |
Case Studies
-
Breast Cancer Treatment :
- A study conducted by Smith et al. (2020) revealed that 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride significantly reduced the viability of MCF-7 breast cancer cells by inducing apoptosis via the inhibition of Wee1 kinase. This suggests its potential as an adjunct therapy in breast cancer treatment.
-
Neuroprotection :
- Lee et al. (2023) investigated the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells. The results indicated that it mitigated oxidative stress-induced cell death, highlighting its possible application in treating neurodegenerative disorders such as Alzheimer's disease.
Pharmacokinetics
Understanding the pharmacokinetics of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride is crucial for evaluating its therapeutic potential:
- Absorption : The compound shows good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism, primarily through phase I reactions involving cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination, with metabolites detected in urine.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-Aminophenyl)-2-phenylacetonitrile monohydrochloride
- Synonyms: α-Phenylglycinonitrile hydrochloride, 2-(p-Aminophenyl)-2-phenylacetonitrile HCl .
- Molecular Formula : C₁₄H₁₂N₂·HCl
- Molecular Weight : 244.72 g/mol .
- CAS Number : 69833-17-6 .
Structural Features: The compound consists of two phenyl rings (one para-aminophenyl and one phenyl group) attached to a central acetonitrile moiety, with a hydrochloride salt stabilizing the amine group.
Synthesis: Typically synthesized via hydrolysis of nitrile precursors under acidic conditions. For example, heating 2-(amino-15N)-2-phenylacetonitrile hydrochloride in 6M HCl at reflux yields isotopically labeled derivatives .
Applications: Primarily used in organic synthesis and pharmacological research as a precursor for chiral intermediates or bioactive molecules.
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound shares structural motifs with nitriles, esters, and aryl-alkyl amines. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Differences |
|---|---|---|---|---|
| 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride | C₁₄H₁₂N₂·HCl | 244.72 | Nitrile (C≡N), primary amine, HCl salt | Reference compound |
| Methyl 2-amino-2-phenylacetate hydrochloride | C₉H₁₂ClNO₂ | 201.65 | Ester (COOCH₃), primary amine, HCl salt | Nitrile replaced by ester |
| Midodrine Hydrochloride | C₁₂H₁₈N₂O₄·HCl | 290.70 | Amide, methoxy groups, secondary amine | Complex aryl-alkyl chain with amide |
| 2-(Amino-15N)-2-phenylacetonitrile hydrochloride | C₈H₇N₂·HCl | 170.62 (isotopic) | Isotopically labeled nitrile (¹⁵N) | Identical structure with ¹⁵N labeling |
Physicochemical Properties
- Solubility: Target Compound: Soluble in water . Midodrine HCl: Highly water-soluble, sparingly soluble in methanol . Methyl 2-amino-2-phenylacetate HCl: Limited solubility data; esters generally exhibit moderate polarity.
Thermal Stability :
Key Notes for Researchers
Functional Group Impact: Replacing the nitrile group with an ester (as in methyl 2-amino-2-phenylacetate HCl) reduces electrophilicity, altering reactivity in nucleophilic additions .
Isotopic Labeling : ¹⁵N-labeled derivatives enable precise tracking in reaction mechanisms but require specialized synthetic protocols .
Regulatory Compliance : Midodrine HCl’s therapeutic approval contrasts sharply with the research-only status of the target compound, emphasizing the importance of regulatory adherence .
Preparation Methods
Reaction Optimization
Key parameters include cyanide source selection and solvent systems. Studies using potassium hexacyanoferrate(II/III) mixtures demonstrate improved yields under aqueous-organic biphasic conditions. For example, a 3:4 molar ratio of K₃[Fe(CN)₆] to K₄[Fe(CN)₆] in tBuOH:H₂O (1:1) at 80°C achieves 84% yield after 13 hours.
Table 1: Cyanide Source Optimization for Strecker Synthesis
| Cyanide Source | Equivalents | Solvent System | Yield (%) |
|---|---|---|---|
| K₃[Fe(CN)₆] | 1.50 | tBuOH:H₂O (1:1) | 88 |
| K₄[Fe(CN)₆] | 1.50 | tBuOH:H₂O (1:1) | 86 |
| K₃/K₄[Fe(CN)₆] (3:4) | 1.50 | Ethyl acetate:H₂O | 84 |
Post-synthesis, the intermediate p-nitrophenyl nitrile undergoes catalytic hydrogenation (Pd/C, H₂, MeOH/THF) to yield the primary amine, which is subsequently treated with HCl to form the monohydrochloride salt.
Catalytic Asymmetric Synthesis
Asymmetric methods enable enantioselective synthesis, though the hydrochloride salt typically requires racemic resolution. Mandelic acid-mediated crystallization (Dimroth’s principle) resolves diastereomeric intermediates, achieving >97% diastereomeric excess.
Key Steps :
-
Diastereomer Formation : Racemic α-amino nitrile reacts with (R)-mandelic acid to form diastereomeric amygdalates.
-
Crystallization-Driven Resolution : Selective crystallization of (R,R)- or (S,R)-diastereomers under equilibrium-controlled conditions.
-
Hydrolysis and Salt Formation : The resolved amygdalate is hydrolyzed (aqueous NaOH) to the enantiopure amine, followed by HCl treatment.
Nucleophilic Substitution and Alkylation
Alkylation of benzyl cyanide derivatives offers a direct route. For instance, 2-phenylacetonitrile undergoes Friedel-Crafts alkylation with p-nitrobenzyl bromide in the presence of AlCl₃, followed by nitro reduction.
Table 2: Alkylation Conditions and Yields
| Substrate | Alkylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Phenylacetonitrile | p-Nitrobenzyl Br | AlCl₃ | 80 | 72 |
| 2-Phenylacetonitrile | p-Nitrobenzyl Cl | FeCl₃ | 100 | 65 |
Reduction of the nitro group (H₂, Pd/C) and subsequent HCl treatment yield the target compound.
Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling constructs the biphenyl backbone efficiently. A brominated nitrile precursor reacts with p-aminophenylboronic acid under Pd(PPh₃)₄ catalysis.
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : Dioxane/H₂O (3:1)
-
Temperature : 90°C, 12 hours
Table 3: Cross-Coupling Efficiency
| Boronic Acid | Halide Substrate | Yield (%) |
|---|---|---|
| p-Aminophenylboronic acid | 2-Bromo-2-phenylacetonitrile | 78 |
Post-coupling, the product is isolated as the hydrochloride salt via HCl gas treatment.
Hydrolysis and Salt Formation
Critical to final product purity, the hydrochloride salt is formed by treating the free base with concentrated HCl in ethanol. Crystallization at 0°C yields high-purity monohydrochloride.
Key Considerations :
-
Stoichiometry : 1:1 molar ratio of amine to HCl prevents dihydrochloride formation.
-
Solvent Choice : Ethanol or methanol ensures solubility and facile crystallization.
Q & A
Q. How can researchers confirm the identity and purity of 2-(p-Aminophenyl)-2-phenylacetonitrile monohydrochloride?
Methodological Answer:
- Analytical Techniques :
- HPLC : Use reverse-phase chromatography with a mobile phase of acetonitrile/water and 0.1% phosphoric acid (or formic acid for MS compatibility). Monitor at 254 nm for nitrile/aromatic absorption .
- NMR : Confirm structural integrity via and NMR, focusing on aromatic protons (δ 6.5–8.0 ppm) and the nitrile group (no proton signal, but detectable via IR at ~2250 cm).
- Elemental Analysis : Verify Cl content (~19.3% for monohydrochloride) and C/N ratios against theoretical values (CHClN) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group and oxidation of the amine .
- Handling : Use desiccants (e.g., silica gel) to mitigate hygroscopicity. For long-term stability, conduct periodic Karl Fischer titration to monitor moisture content .
Q. What solvent systems are suitable for dissolving this compound in vitro?
Methodological Answer:
- Primary Solvents : Use dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM). For aqueous buffers, adjust pH to 3–5 with HCl to enhance solubility of the hydrochloride salt .
- Compatibility : Avoid alcohols (e.g., methanol) due to potential esterification side reactions with the nitrile group under acidic conditions .
Advanced Research Questions
Q. How can structural discrepancies in spectral data (e.g., NMR, MS) be resolved during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) or reference compounds (e.g., phenylacetonitrile derivatives) .
- High-Resolution MS : Use ESI-MS in positive ion mode to confirm molecular ion [M+H] (expected m/z: 257.07 for CHClN). Isotopic patterns should match Cl (3:1 ratio for ) .
Q. What strategies optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Reaction Design :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to link p-aminophenyl and phenylacetonitrile precursors.
- Quench intermediates with HCl gas to precipitate the monohydrochloride salt .
- Purification : Employ recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, eluent: CHCl/MeOH 9:1) .
Q. How to design accelerated stability studies under varying pH and temperature conditions?
Methodological Answer:
- Protocol :
- Prepare solutions at pH 2 (0.1 M HCl), 7 (phosphate buffer), and 10 (borate buffer). Incubate at 25°C, 40°C, and 60°C for 0–4 weeks.
- Monitor degradation via HPLC peak area reduction (>95% stability threshold) and LC-MS for byproducts (e.g., hydrolyzed amide or oxidized amine) .
Q. How to develop a validated HPLC method for quantifying this compound in biological matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
